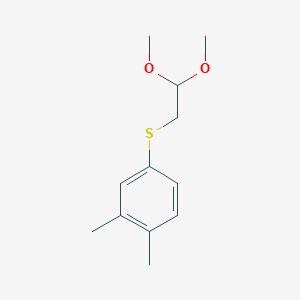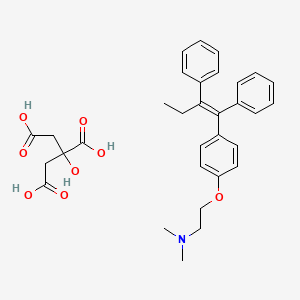
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.29 g/mol It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine typically involves the reaction of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations . This method allows for the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is involved in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which have various applications in organic synthesis .
Biology and Medicine: It is being studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes, which are involved in bacterial metabolism . This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects.
Comparison with Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: A related compound with a similar structure but lacking the benzyl group.
1-(1H-Pyrrol-2-yl)ethanone: Another similar compound with a ketone group instead of the ethanamine chain.
Uniqueness: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is unique due to its combination of a pyrrole ring, benzyl group, and ethanamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |
InChI Key |
XNSUFBRPMXEJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



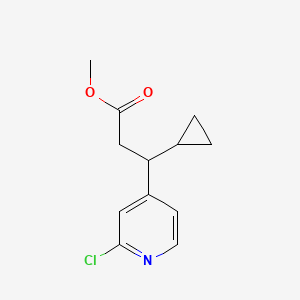
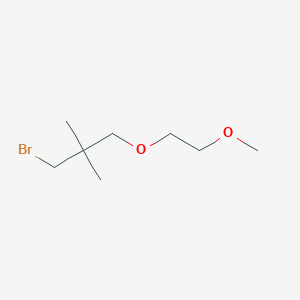
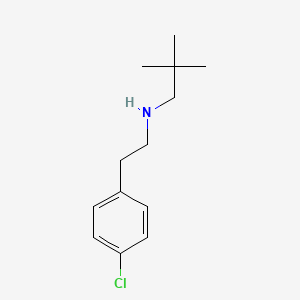
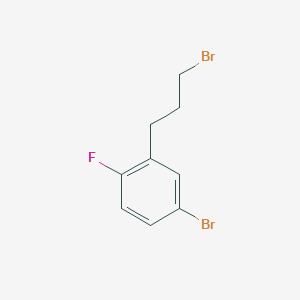
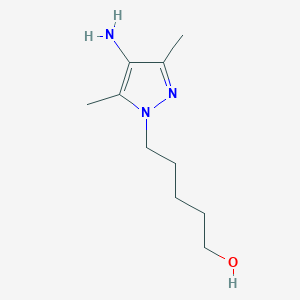
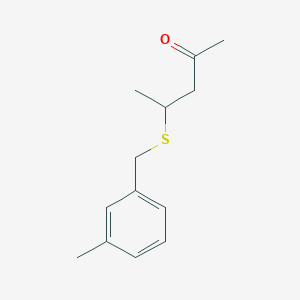
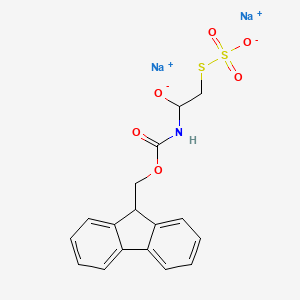
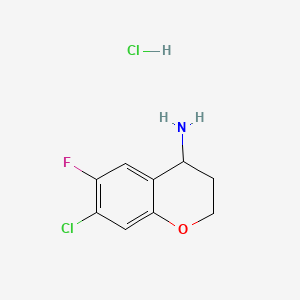
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
